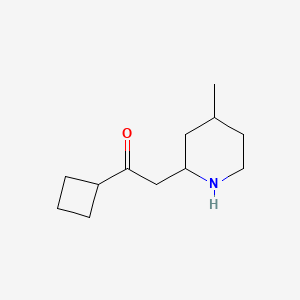
1-Cyclobutyl-2-(4-methylpiperidin-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclobutyl-2-(4-methylpiperidin-2-yl)ethan-1-one is an organic compound with the molecular formula C₁₂H₂₁NO It is characterized by a cyclobutyl group attached to an ethanone moiety, which is further substituted with a 4-methylpiperidin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-2-(4-methylpiperidin-2-yl)ethan-1-one typically involves the following steps:
Formation of the Cyclobutyl Group: The cyclobutyl group can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Ethanone Moiety: The ethanone moiety is introduced through reactions such as Friedel-Crafts acylation.
Substitution with 4-Methylpiperidin-2-yl Group: The final step involves the substitution of the ethanone moiety with the 4-methylpiperidin-2-yl group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutyl-2-(4-methylpiperidin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinyl group can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclobutyl ketones or carboxylic acids.
Reduction: Formation of cyclobutyl alcohols.
Substitution: Formation of substituted ethanones with various functional groups.
Scientific Research Applications
1-Cyclobutyl-2-(4-methylpiperidin-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-2-(4-methylpiperidin-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Cyclobutyl-2-(4-methylpiperidin-2-yl)propan-1-one: Similar structure but with a propanone moiety instead of ethanone.
1-Cyclobutyl-2-(6-methylpiperidin-2-yl)ethan-1-one: Similar structure but with a 6-methylpiperidinyl group instead of 4-methylpiperidinyl.
Uniqueness: 1-Cyclobutyl-2-(4-methylpiperidin-2-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of both cyclobutyl and piperidinyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H21NO |
|---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
1-cyclobutyl-2-(4-methylpiperidin-2-yl)ethanone |
InChI |
InChI=1S/C12H21NO/c1-9-5-6-13-11(7-9)8-12(14)10-3-2-4-10/h9-11,13H,2-8H2,1H3 |
InChI Key |
CEZYWRYMDRKIRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC(C1)CC(=O)C2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


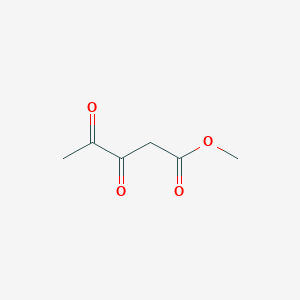
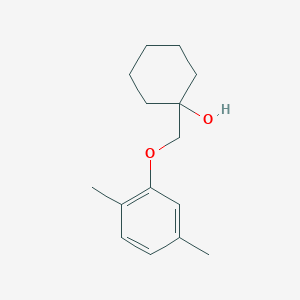
![Methyl 2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetate](/img/structure/B13342314.png)
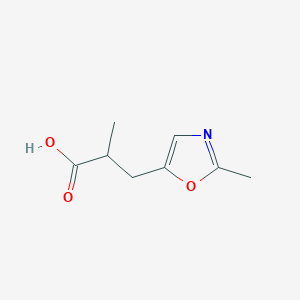
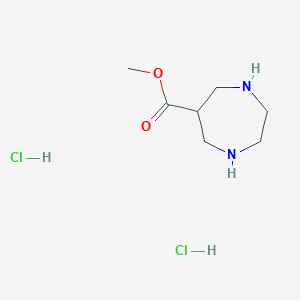

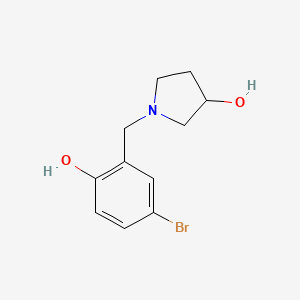
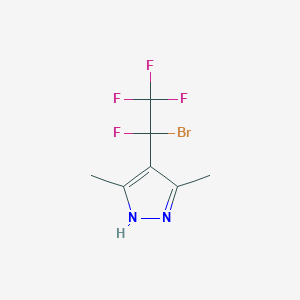
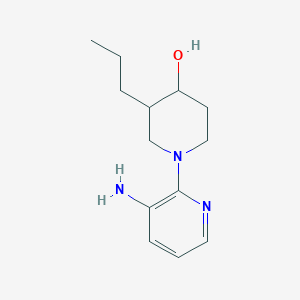
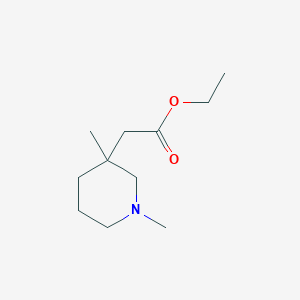
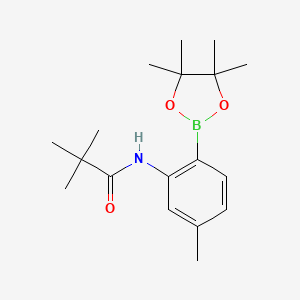
![N-(2,6-Dichlorophenyl)-2-((6-(2-((6-nitrobenzo[d]thiazol-2-yl)thio)acetamido)benzo[d]thiazol-2-yl)thio)acetamide](/img/structure/B13342362.png)
![tert-Butyl (R)-3-hydroxy-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B13342369.png)

